1-(4-Chloro-2-methoxyphenyl)ethanone
Overview
Description
1-(4-Chloro-2-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H9ClO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 4-position and a methoxy group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-2-methoxybenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 1-(4-chloro-2-methoxyphenyl)ethanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4-chloro-2-methoxybenzoic acid.
Reduction: 1-(4-chloro-2-methoxyphenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chloro-2-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research into its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-chloro-2-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. For example, it could inhibit an enzyme by binding to its active site, preventing substrate access. The exact molecular targets and pathways involved vary based on the context of its use.
Comparison with Similar Compounds
1-(4-Chloro-2-methylphenyl)ethanone: Similar structure but with a methyl group instead of a methoxy group.
1-(4-Chloro-2-hydroxyphenyl)ethanone: Contains a hydroxyl group instead of a methoxy group.
1-(4-Chloro-2-ethoxyphenyl)ethanone: Features an ethoxy group in place of the methoxy group.
Uniqueness: 1-(4-Chloro-2-methoxyphenyl)ethanone is unique due to the presence of both chlorine and methoxy substituents, which influence its reactivity and interaction with other molecules. The methoxy group can donate electron density through resonance, while the chlorine atom can withdraw electron density through inductive effects, creating a unique electronic environment.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical properties and versatility make it a valuable compound for further research and application.
Properties
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKIAOKWHBCDYGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598748 | |
Record name | 1-(4-Chloro-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60207-19-4 | |
Record name | 1-(4-Chloro-2-methoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30598748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-chloro-2-methoxyphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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